4-BUTOXY-N-(5-METHYL-12-OXAZOL-3-YL)BENZAMIDE
Overview
Description
MMV007906 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of core structure: This typically involves cyclization reactions.
Functional group modifications: Introduction of functional groups through substitution or addition reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of MMV007906 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through rigorous quality control measures. This may include the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
MMV007906 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reference compound in the development of new synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.
Medicine: Potential therapeutic agent for the treatment of malaria.
Industry: May be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of MMV007906 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes or pathways essential for the parasite’s survival and replication. Detailed studies have shown that it may interfere with the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
Similar Compounds
- MMV019066
- MMV396680
- MMV011259
- MMV666601
Uniqueness
MMV007906 stands out due to its unique chemical structure and potent antimalarial activity. Compared to other compounds in the Malaria Box, it has shown promising results in preclinical studies, making it a valuable candidate for further drug development .
Conclusion
MMV007906 is a compound of significant interest in the field of medicinal chemistry, particularly for its potential as an antimalarial agent. Its synthesis involves multiple steps, and it can undergo various chemical reactions. It has diverse applications in scientific research and holds promise for future therapeutic use.
Properties
IUPAC Name |
4-butoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-9-19-13-7-5-12(6-8-13)15(18)16-14-10-11(2)20-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNHWLJFPWGPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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